2-(2-(6-chlorohexyloxy)ethoxy)ethanamine hydrochloride

Description

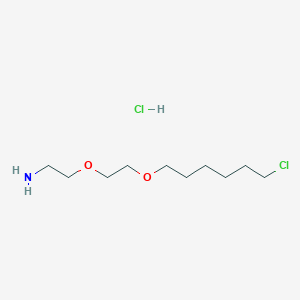

Chemical Name: 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride CAS Number: 1035373-85-3 Molecular Formula: C10H23Cl2NO2 Molecular Weight: 260.20 g/mol Structure: Features a chlorohexyl chain linked via an ethoxy-ethoxy spacer to an ethylamine group, terminated by a hydrochloride salt.

Propriétés

IUPAC Name |

2-[2-(6-chlorohexoxy)ethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22ClNO2.ClH/c11-5-3-1-2-4-7-13-9-10-14-8-6-12;/h1-10,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGPBUVQAULFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products[][1].

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride[][1].

Major Products

Substitution: Formation of various substituted amines.

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of reduced amine derivatives[][1].

Applications De Recherche Scientifique

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is used in several scientific research fields:

Chemistry: As a building block in organic synthesis and in the development of new chemical entities.

Industry: Used in the production of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism of action of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. In the context of PROTACs, it acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome pathway . This mechanism is crucial in the development of targeted therapies for various diseases.

Comparaison Avec Des Composés Similaires

Key Properties :

- Purity : Available in research-grade purity, often verified via HPLC .

- Storage : Stable under inert atmosphere at room temperature .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and skin contact .

The following table compares structural features, physicochemical properties, and applications of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride with analogous compounds:

Structural and Functional Analysis

Chloroalkoxy vs. Aromatic Moieties :

- The target compound and 2-Chloroethylamine hydrochloride share a chloroalkyl motif, but the former’s extended ethoxy chain enhances solubility and flexibility, making it suitable for bioconjugation .

- Aromatic analogs (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride) prioritize electronic interactions (e.g., hydrogen bonding via hydroxyl groups) over spacer functionality .

PEG-like Spacers: The ethoxy-ethoxy chain in the target compound mimics polyethylene glycol (PEG), improving water solubility and reducing steric hindrance in PROTACs . 2-(2-Methoxyphenoxy)ethylamine hydrochloride lacks this spacer, limiting its utility in molecular linkers .

Hazard Profiles :

- The target compound’s moderate hazards (H302, H315) contrast with 2-Chloroethylamine hydrochloride ’s high toxicity (H314) and 2-Methoxyethoxymethyl chloride ’s flammability ().

Research Findings

- Synthetic Utility : The target compound’s terminal amine reacts efficiently with carboxylic acids or activated esters in DMF, as shown in fluorescence-based assays .

- Market Trends: Analogous compounds like 2-(2-Methoxyphenoxy)ethylamine hydrochloride have growing commercial demand, with global sales projected to rise at a CAGR of 5.2% (2018–2029) .

- Safety Gaps: Limited ecotoxicological data exist for the target compound, whereas 2-Chloroethylamine hydrochloride is well-documented as a mutagen .

Activité Biologique

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride, a derivative of ethanamine, has garnered attention for its potential biological activities. This compound, characterized by a multi-ether structure and an amine functional group, is primarily utilized in research settings, particularly in drug design and development. Its unique chemical properties suggest various therapeutic applications, including its role as a linker in Proteolysis-Targeting Chimeras (PROTACs).

- Chemical Formula : C₁₀H₂₂ClNO₂

- Molecular Weight : 223.74 g/mol

- CAS Number : 744203-60-9

- Structure : The compound features a long hydrocarbon chain (6-chlorohexyl) connected through ether linkages, enhancing its solubility and biological activity.

The biological activity of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is attributed to its interaction with specific molecular targets. The amine group facilitates nucleophilic reactions, allowing the compound to engage with enzymes and receptors effectively. This interaction may inhibit certain biochemical pathways, leading to potential therapeutic effects.

Biological Activities

Research indicates that ethanamine derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of microbial pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Role in PROTACs : As a PEG-based linker, this compound plays a crucial role in the development of PROTACs, which are designed to selectively degrade target proteins using the ubiquitin-proteasome system.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of related ethanamine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that similar compounds could be explored for antibiotic development.

-

Anti-inflammatory Mechanisms :

- Research on related compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride may also possess similar anti-inflammatory properties.

-

Application in PROTACs :

- A study highlighted the use of this compound as a linker in the synthesis of PROTACs. The findings demonstrated that PROTACs incorporating this linker effectively targeted specific proteins for degradation in cancer cells, showcasing its potential in precision medicine.

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethylamine | C₂H₅NH₂ | Simple primary amine; less complex than ethanamine derivative. |

| Triethylamine | (C₂H₅)₃N | Tertiary amine; lacks ether linkages present in the target compound. |

| 6-Chlorohexanol | C₆H₁₃ClO | Alcohol; serves as a precursor for ether formation but lacks amine functionality. |

| Ethanol | C₂H₅OH | Simple alcohol; does not possess amine or ether functionalities. |

The presence of multiple ether linkages combined with a long hydrocarbon chain makes 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride distinct from these similar compounds, potentially enhancing its solubility and biological activity.

Q & A

Q. What are the established synthesis protocols for 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride?

The compound is synthesized via multi-step reactions involving etherification and amination. A typical protocol includes:

Etherification : Reacting 6-chlorohexanol with ethylene glycol derivatives under alkaline conditions to form the ether backbone .

Amination : Introducing the amine group via nucleophilic substitution or reductive amination. For example, tert-butyl carbamate intermediates are deprotected using HCl in dioxane to yield the hydrochloride salt .

Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >97% purity .

Q. What analytical methods are used to characterize this compound?

Q. How should this compound be stored to maintain stability?

Store under an inert atmosphere (argon/nitrogen) at room temperature. Avoid moisture and prolonged exposure to light, as the amine group may degrade or oxidize .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .

- Temperature Control : Maintain 0–5°C during amine deprotection to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates .

Q. What mechanisms explain its potential biological activity?

The compound’s polyethylene glycol (PEG)-like ether chain enhances solubility, while the chlorohexyl group facilitates membrane penetration. Studies suggest it may act as a ligand for lysosomal targeting or protein degradation, as seen in LYMTAC systems . Molecular docking can predict interactions with enzymes or receptors .

Q. How should contradictory purity data from HPLC vs. NMR be resolved?

Q. How does this compound compare to structural analogs in solubility and reactivity?

| Compound | Solubility | Reactivity | Applications |

|---|---|---|---|

| Target Compound | High (aqueous) | Nucleophilic amine; ether cleavage | Drug delivery, protein conjugation |

| 2-(Cyclopentyloxy)ethylamine HCl | Moderate | Steric hindrance limits reactions | Organic synthesis |

| 2-Ethoxy-1-ethanamine HCl | Low | Limited functional groups | Basic amine chemistry |

Q. What strategies are recommended for studying its in vivo behavior?

- Fluorescent Tagging : Conjugate with Alexa Fluor 647 for tracking cellular uptake via fluorescence microscopy .

- Pharmacokinetic Profiling : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to monitor distribution and metabolism .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.